1-Chloro-3-methoxy-2-nitrobenzene
Overview
Description
1-Chloro-3-methoxy-2-nitrobenzene is an organic compound with the molecular formula C7H6ClNO3 . It is a derivative of benzene, characterized by the presence of chloro, methoxy, and nitro substituents on the aromatic ring. This compound is typically a colorless to yellowish crystalline solid and is used as an intermediate in organic synthesis, particularly in the production of various chemicals, dyes, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methoxy-2-nitrobenzene can be synthesized through a multi-step process involving nitration and chlorination reactions. The general synthetic route includes:
Nitration of Anisole: Anisole (methoxybenzene) is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitroanisole.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-donating (methoxy) and electron-withdrawing (nitro) groups.
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Chlorination: Chlorine gas and iron(III) chloride.
Reduction: Hydrogen gas and palladium catalyst.
Nucleophilic Substitution: Various nucleophiles such as amines or alkoxides.
Major Products:
Reduction: 1-Chloro-3-methoxy-2-aminobenzene.
Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-methoxy-2-nitrobenzene derivatives.
Scientific Research Applications
1-Chloro-3-methoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-3-methoxy-2-nitrobenzene involves its reactivity in electrophilic aromatic substitution reactions. The methoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic attack, while the nitro group, being electron-withdrawing, deactivates the ring. The chloro group can direct the substitution to specific positions on the ring. The interplay of these substituents determines the reactivity and orientation of the compound in various reactions .
Comparison with Similar Compounds
1-Chloro-2-nitrobenzene: Similar structure but lacks the methoxy group, leading to different reactivity and applications.
4-Chloro-3-nitroanisole: Similar structure but with different positions of substituents, affecting its chemical behavior.
1-Fluoro-4-methoxy-2-nitrobenzene: Similar structure with a fluorine substituent instead of chlorine, leading to different reactivity and properties.
Uniqueness: 1-Chloro-3-methoxy-2-nitrobenzene is unique due to the specific combination of chloro, methoxy, and nitro groups on the benzene ring. This combination imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-chloro-3-methoxy-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDFFRYBIFYDKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283073 | |
Record name | 1-chloro-3-methoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5472-99-1 | |
Record name | 5472-99-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29552 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-chloro-3-methoxy-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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